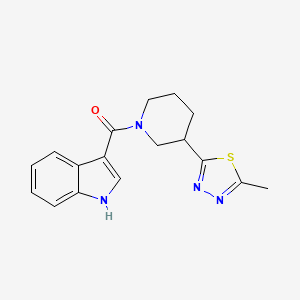

(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Descripción

(1H-Indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring an indole moiety linked via a methanone bridge to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazole group. The indole core is a privileged structure in medicinal chemistry, known for interactions with biological targets such as serotonin receptors and kinases . The thiadiazole ring, a bioisostere for carboxyl or amide groups, enhances metabolic stability and bioavailability . However, its precise biological activity remains underexplored in the provided evidence.

Propiedades

IUPAC Name |

1H-indol-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-4-8-21(10-12)17(22)14-9-18-15-7-3-2-6-13(14)15/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHYXPYRFGZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by cyclization reactions involving thiosemicarbazides and appropriate reagents.

Coupling Reactions: The indole and thiadiazole intermediates can be coupled using various coupling agents under controlled conditions.

Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole rings.

Reduction: Reduction reactions could target the carbonyl group or other reducible sites within the molecule.

Substitution: Various substitution reactions can occur, especially on the piperidine ring or the indole core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing both indole and thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have shown effectiveness against various bacterial and fungal strains in vitro . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Indole derivatives are well-known for their anticancer activities. Studies suggest that the incorporation of the thiadiazole moiety enhances cytotoxic effects against different cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression .

Neuropharmacological Effects

The piperidine ring in this compound class has been associated with neuropharmacological activities, particularly as potential agents for treating neurodegenerative diseases like Alzheimer's disease. Some studies have indicated that such compounds might act as inhibitors of acetylcholinesterase and monoamine oxidase, which are crucial in managing neurotransmitter levels in the brain .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

- Antimicrobial Evaluation : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against pathogenic strains. Results demonstrated that certain derivatives exhibited comparable efficacy to established antibiotics .

- Anticancer Activity : In one study, the introduction of various substituents on the indole scaffold was explored to enhance anticancer activity. The results showed that specific modifications led to increased potency against breast cancer cell lines .

- Neuroprotective Studies : A recent investigation into piperidine derivatives highlighted their potential in neuroprotection through modulation of neurotransmitter systems, suggesting promising avenues for treating cognitive decline associated with aging .

Mecanismo De Acción

The mechanism of action of (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific interactions with biological targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating specific enzymes.

Receptor Interaction: Modulating receptor activity, such as G-protein coupled receptors or ion channels.

Pathway Modulation: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Piperidine Moieties

Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS: 1173267-19-0)

- Structure : Replaces the indole with a cyclopentyl group and introduces a 2-fluorophenyl substituent on the thiadiazole.

- Molecular Formula : C₁₉H₂₂FN₃OS; MW : 359.5 .

- Key Differences : The fluorophenyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the methyl-substituted thiadiazole in the target compound.

4-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (CAS: 1170794-34-9)

- Structure : Incorporates a sulfonamide group and fluorophenyl-thiadiazole, linked via piperidine.

Indole-Based Analogues with Varied Substituents

(1-Methyl-1H-indol-3-yl)(piperidino)methanone (CAS: 207619-48-5)

- Structure: Lacks the thiadiazole ring, with a simpler piperidine-indole methanone structure.

- Molecular Formula : C₁₅H₁₈N₂O; MW : 242.3 .

(1H-Indol-3-yl)(thiazol-2-yl)methanone Derivatives (e.g., Compounds 8d, 9, 10)

- Structure : Substituted indoles linked to thiazole (e.g., benzyl, methoxybenzyl, or acetyl groups on the indole nitrogen).

- Synthesis Yields : 40–82% via alkylation or acylation reactions .

- Key Differences : Thiazole rings (vs. thiadiazole) are less electron-deficient, which may reduce metabolic stability but improve solubility .

Heterocyclic Hybrids with Oxadiazole or Pyrazole Moieties

2-(1H-Indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS: 1251579-40-4)

(1H-Indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (CAS: 1325687-94-2)

Comparative Analysis Table

Research Implications

- Biological Potential: The 5-methyl-1,3,4-thiadiazole group may confer antimicrobial or kinase-inhibitory activity, as seen in related compounds ().

Actividad Biológica

(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a compound that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

The molecular formula of (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is C17H18N4OS, with a molecular weight of approximately 326.42 g/mol. Its structure includes an indole ring and a thiadiazole ring connected through a piperidine linker.

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

- Cytotoxicity Studies : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells for a related thiadiazole derivative .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.28 |

| Thiadiazole Derivative B | HepG2 | 9.6 |

| (1H-indol-3-yl)(...) | SK-MEL-2 | 4.27 |

The compound's mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

Antimicrobial Activity

The indole and thiadiazole components of the compound suggest potential antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi:

- Antibacterial Activity : The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and has shown promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. The presence of the thiadiazole moiety may enhance these properties:

- Mechanism : The anti-inflammatory activity is hypothesized to be due to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Several case studies provide insight into the biological effects of similar compounds:

- Thiadiazole Derivative in Cancer Therapy : A study evaluated a series of 1,3,4-thiadiazoles against multiple cancer cell lines, reporting significant growth inhibition and suggesting that structural modifications can enhance efficacy .

- Indole-Based Antimicrobial Agents : Another research focused on indole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, indicating that modifications could lead to new therapeutic agents for resistant strains .

Q & A

Basic: Synthesis and Purification Methodology

Q: What are the standard synthetic routes for (1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how are intermediates characterized? A: The synthesis involves multi-step reactions, typically starting with the coupling of indole and thiadiazole-containing precursors. Key steps include:

- Acylation : Reacting indole derivatives with activated carbonyl groups (e.g., acid chlorides) under reflux conditions in solvents like ethanol or dichloromethane .

- Heterocycle Formation : Thiadiazole rings are constructed using thiosemicarbazide derivatives, often requiring controlled heating (60–80°C) and catalysts like p-toluenesulfonic acid .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) yields pure compounds (73–93% yields) .

Characterization : - NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 9.01 ppm for indole protons ).

- Mass Spectrometry : HR-MS validates molecular weight (e.g., m/z 242.0513 for indole-thiazole analogs ).

Basic: Structural Confirmation Techniques

Q: Which analytical methods are critical for confirming the compound’s structural integrity? A:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H indole peaks at ~3400 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., dihedral angles between indole and piperidine moieties ).

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase C18 columns) .

Advanced: Optimizing Reaction Yield and Selectivity

Q: How can researchers minimize side reactions and improve synthesis efficiency? A: Key parameters for optimization:

- Temperature : Lower temperatures (25–40°C) reduce decomposition of thiadiazole intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances acylation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Example : Ethanol reflux for 4 hours increased yield by 15% compared to 8-hour reactions due to reduced side-product formation .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance biological activity in related indole-thiadiazole hybrids? A: SAR insights from analogs (see Table 1):

| Modification | Biological Impact | Reference |

|---|---|---|

| Indole N-alkylation | Increased lipophilicity → improved CNS uptake | |

| Thiadiazole substitution | 5-Methyl group enhances antimicrobial potency | |

| Piperidine ring | Conformational flexibility → stronger target binding |

Advanced: Resolving Data Contradictions in Bioactivity

Q: How should discrepancies in reported biological activities be addressed? A: Contradictions arise due to:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) affect MIC values .

- Solubility Issues : Low aqueous solubility may underreport in vitro activity; use DMSO co-solvents (<1% v/v) .

- Stereochemical Purity : Racemic mixtures vs. enantiopure forms (e.g., (R)- vs. (S)-isomers) can show divergent activities .

Validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition + cell viability) .

Advanced: Computational Modeling for Target Prediction

Q: What computational tools predict the compound’s biological targets? A:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinase ATP-binding pockets ).

- Pharmacophore Mapping : Identifies critical hydrogen-bond acceptors (thiadiazole S/N atoms) and hydrophobic regions (indole ring) .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes ).

Advanced: Stability and Degradation Pathways

Q: How does the compound degrade under physiological conditions, and what are the key degradation products? A:

- Hydrolysis : The thiadiazole ring is susceptible to acidic hydrolysis (pH < 4), forming thiourea derivatives .

- Oxidation : Indole C3 position oxidizes to oxindole under H₂O₂ exposure; stabilize with antioxidants (e.g., BHT) .

- Photodegradation : UV light cleaves the methanone carbonyl group; store in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.